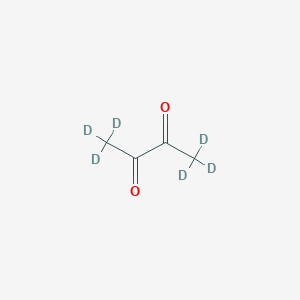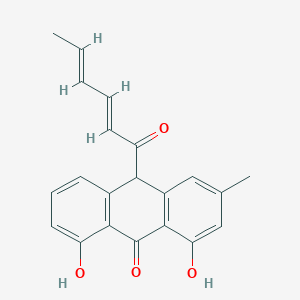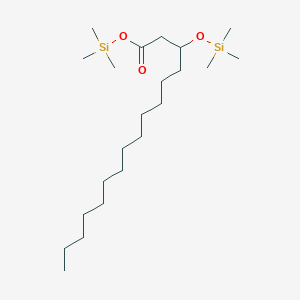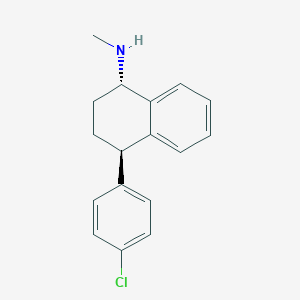
4-(2-Propenyl)-2-cyclohexen-1-one
Vue d'ensemble
Description
4-(2-Propenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propenyl group. This compound is known for its presence in various essential oils and its applications in different fields due to its distinctive chemical properties.
Applications De Recherche Scientifique
4-(2-Propenyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .
- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .
- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .
- Its melting point is around -12 to -10 °C, and it boils at 254 °C .
- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
In the context of essential oils, 4-(2-Propenyl)-2-cyclohexen-1-one interacts with various biomolecules. For instance, it has been found to exhibit significant binding affinity in biochemical assays
Cellular Effects
Given its presence in essential oils and its antimicrobial activity, it may influence cell function by disrupting bacterial cell walls or interfering with microbial metabolic processes .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ethers, which provides a straightforward route to obtain the desired product. The reaction typically requires heating the starting materials to high temperatures to facilitate the rearrangement process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 4-isopropylphenol. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions usually include the use of a suitable catalyst and controlled temperature to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Propenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Comparaison Avec Des Composés Similaires
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its presence in clove oil and similar biological activities.
Safrole: 4-Allyl-1,2-methylenedioxybenzene, another compound with a propenyl group and distinct chemical properties.
Uniqueness: 4-(2-Propenyl)-2-cyclohexen-1-one stands out due to its unique cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-61-4 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)








